2-Isopropylquinazolin-4-ol
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Description
2-Isopropylquinazolin-4-ol is a chemical compound with the molecular formula C11H12N2O . It has an average mass of 188.226 Da and a monoisotopic mass of 188.094955 Da .
Synthesis Analysis
The synthesis of quinazolin-4 (3H)-ones, which includes 2-Isopropylquinazolin-4-ol, primarily involves the use of a metal catalyst . The synthetic methods to quinazolin-4 (3H)-ones reported in this document have not been mentioned in recent reviews . Another methodology for the synthesis of indolo [1,2- a ]-quinazolinones was reported by Zhang et al .Molecular Structure Analysis
The molecular structure of 2-Isopropylquinazolin-4-ol consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .Scientific Research Applications
Chemical Properties
2-Isopropylquinazolin-4-ol is a quinazolinone derivative with the molecular formula C11H12N2O . It has a molecular weight of 188.23 . The compound is typically stored at room temperature .
Biological Applications
Quinazolinones, including 2-Isopropylquinazolin-4-ol, are nitrogen-containing heterocyclic compounds that are prevalent in the pharmaceutical industry . They are part of the structural motifs of over 60% of biologically active substances .
Medicinal Chemistry
Quinazolinones have been the subject of extensive research in medicinal chemistry due to their potential biological activities . They are considered useful scaffolds for the development of new drugs .
Synthetic Strategies
The presence of a quinazolinone motif in many bioactive compounds has stimulated the development of new strategies and technologies for their synthesis . This includes the synthesis of 2-Isopropylquinazolin-4-ol.
Natural Occurrence
Quinazolinones occur naturally in several families of plant alkaloids . While 2-Isopropylquinazolin-4-ol is not specifically mentioned, it’s possible that it or similar compounds could be found in nature.
Future Research Potential
Given the biological applications of quinazolinones and the ongoing research into their medicinal chemistry, there is potential for future research into 2-Isopropylquinazolin-4-ol and similar compounds .
properties
IUPAC Name |
2-propan-2-yl-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-12-9-6-4-3-5-8(9)11(14)13-10/h3-7H,1-2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUQWDLNMJVYMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360172 |
Source
|
Record name | 2-isopropylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylquinazolin-4-ol | |
CAS RN |
13182-64-4 |
Source
|
Record name | 2-isopropylquinazolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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